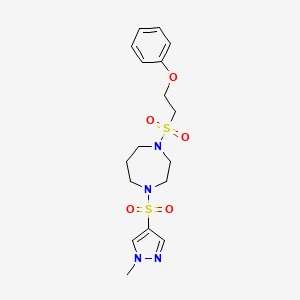
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((2-phenoxyethyl)sulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((2-phenoxyethyl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H24N4O5S2 and its molecular weight is 428.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((2-phenoxyethyl)sulfonyl)-1,4-diazepane is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₄S₂
- Molecular Weight : 358.44 g/mol
This compound features a diazepane ring substituted with sulfonyl groups, which are known to influence biological activity through various mechanisms.
The biological activity of this compound primarily involves interactions with specific biological targets. Notably, it has been shown to modulate the activity of enzymes involved in metabolic pathways, particularly those related to the NAD+ salvage pathway. The key target identified is Nicotinamide phosphoribosyltransferase (NAMPT) , which plays a crucial role in cellular metabolism and energy homeostasis.
Biological Activities
The following sections outline the primary biological activities associated with this compound:
1. Antimicrobial Activity
Research indicates that compounds containing sulfonyl groups exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
2. Antitumor Activity
In vitro studies have suggested that the compound may possess antitumor properties by inducing apoptosis in cancer cell lines. The presence of the pyrazole moiety is thought to enhance its efficacy through the modulation of signaling pathways associated with cell survival and proliferation .
3. Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes:
- Acetylcholinesterase (AChE) : Significant inhibition was observed, which may have implications for treating neurodegenerative diseases like Alzheimer's .
- Urease : The compound exhibited strong urease inhibitory activity, highlighting its potential in treating urinary tract infections .
Pharmacokinetics
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Preliminary studies indicate good oral bioavailability.
- Distribution : The compound shows high protein binding affinity.
- Metabolism : Metabolic stability was confirmed through studies using liver microsomes from mice and humans.
- Excretion : Initial data suggest renal excretion as a primary route .
Case Studies
Several case studies have explored the therapeutic applications of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity against Salmonella typhi, revealing an IC50 value significantly lower than that of traditional antibiotics, suggesting potential for development into a novel antimicrobial agent .
- Antitumor Research : Another study focused on its effects on human cancer cell lines, where it demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer drug candidate .
Eigenschaften
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-4-(2-phenoxyethylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5S2/c1-19-15-17(14-18-19)28(24,25)21-9-5-8-20(10-11-21)27(22,23)13-12-26-16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSYLMXFWNXKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














